1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine
Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.1291556 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Applications
1-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine has been characterized by X-ray powder diffraction as part of a group of organic compounds that are potential pesticides. These compounds, including this compound, have been analyzed for their structural parameters which are crucial in determining their effectiveness and specificity as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Role in Synthesis of Medical Drugs
The compound this compound is acknowledged as an intermediate in the synthesis of medicinal drugs. It has been utilized in the industrial production of various pharmaceuticals, demonstrating its importance in the drug manufacturing process (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Anticancer Activity
In the study of new chemical entities, 4-Methylpiperazine-1-carbodithioc acid derivatives, which include a structure similar to this compound, have shown promising in vivo and in vitro anticancer activity. This suggests potential applicability of this compound in the field of oncology (Jiang et al., 2007).
Antipsychotic Drug Development
The compound has been studied in the context of synthesizing thieno[2,3-b][1,5]benzoxazepines, which are analogues of potent antipsychotic drugs. This indicates its utility in the development of new antipsychotic medications (Kohara et al., 2002).
Enzyme Inhibition for Cancer Treatment
Its structural analogues have been optimized as potent inhibitors of Src kinase activity, a target in cancer treatment. This points towards its potential application in designing new inhibitors for therapeutic purposes in cancer treatment (Boschelli et al., 2001).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-8-13(9-12(2)15(11)16)20-10-14(19)18-6-4-17(3)5-7-18/h8-9H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKGDQOSCRRTTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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